molecular formula C18H19NO3 B2913352 Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate CAS No. 950691-63-1

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate

Cat. No.: B2913352
CAS No.: 950691-63-1
M. Wt: 297.354
InChI Key: YJUZLNDEYLMQPZ-UHFFFAOYSA-N
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Description

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate (CAS 950691-63-1) is a high-purity chemical building block primarily utilized in scientific research and development, particularly as a key synthetic intermediate in the pharmaceutical industry . The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry for its role as a scaffold in drug discovery. The molecular formula is C18H19NO3, with a molecular weight of 297.35 g/mol . Suppliers typically offer this compound with a purity of 97% or higher . Its structural attributes, including the ester and hydroxy groups on the azetidine ring, make it a versatile precursor for the synthesis of more complex molecules. Research indicates that azetidine derivatives serve as crucial precursors in the development of novel penem derivatives, a class of beta-lactam antibiotics . The benzhydryl (diphenylmethyl) group attached to the nitrogen atom can act as a protecting group, which can be instrumental in multi-step synthetic pathways. This product is intended for use by qualified researchers and professionals in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. A related compound, 1-(Diphenylmethyl)-3-hydroxyazetidine, is classified as causing severe skin burns and eye damage, underscoring the importance of appropriate personal protective equipment (PPE) and handling in a well-ventilated place . The compound should be stored under dry, sealed conditions at room temperature .

Properties

IUPAC Name

methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-17(20)18(21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUZLNDEYLMQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors can facilitate safer and more efficient chemical transformations .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The diphenylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of azetidine derivatives with biological systems.

Mechanism of Action

The mechanism of action of Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
Target Compound C₁₈H₁₉NO₃ 301.35 950691-63-1 Azetidine core; diphenylmethyl group; 3-hydroxy and 3-methyl ester substituents.
Methyl 1-benzhydrylazetidine-3-carboxylate C₁₈H₁₉NO₂ 281.35 53871-06-0 Lacks 3-hydroxy group; otherwise structurally identical.
Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate C₇H₁₃NO₃ 159.18 N/A Smaller azetidine derivative; ethyl ester; 3-hydroxy and 3-methyl groups.
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 2007919-21-1 Six-membered piperidine ring; benzyl ester; chiral 3-hydroxy group.
1-Benzyhydryl-azetidine-3-carboxylic acid ethyl ester C₁₉H₂₁NO₂ 295.38 887591-82-4 Ethyl ester; lacks hydroxyl group.

Structural and Functional Comparisons

Azetidine vs. Piperidine Derivatives
  • Ring Strain and Reactivity : The target compound’s azetidine ring (4-membered) exhibits higher ring strain compared to six-membered piperidine derivatives (e.g., Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate). This strain may enhance reactivity in ring-opening or functionalization reactions .
  • Piperidine derivatives lack this bulky substituent .
Hydroxy and Ester Substituents
  • Hydrogen Bonding: The 3-hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like Methyl 1-benzhydrylazetidine-3-carboxylate .
  • Ester Group Stability : Methyl esters (target compound) are generally more hydrolytically stable under basic conditions than ethyl esters (e.g., Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate), which may degrade faster in vivo .
Lipophilicity and Bioactivity
  • This property is advantageous in central nervous system-targeted drug design .

Pharmaceutical Potential

Azetidine derivatives are explored as constrained scaffolds in drug discovery. For example:

  • Protease Inhibition : The rigid azetidine core mimics peptide bonds, making it a candidate for protease inhibitors .
  • Receptor Modulation : Piperidine analogs (e.g., Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate) show activity as GABA receptor modulators, suggesting the target compound could be modified for similar applications .

Biological Activity

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate (M-DPMC) is an organic compound that has garnered attention in medicinal chemistry due to its unique azetidine structure, which incorporates both hydroxyl and carboxylate functionalities. This article explores the biological activity of M-DPMC, including its potential applications in pharmaceuticals, mechanisms of action, and comparative studies with structurally similar compounds.

  • Molecular Formula : C18H19NO3
  • Molecular Weight : 297.36 g/mol

The compound serves as an important intermediate in the synthesis of various medicinal compounds, particularly in the pharmaceutical industry due to its structural characteristics and potential biological activity.

While specific research on the mechanism of action for M-DPMC is limited, it is hypothesized that the compound may interact with biological targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and carboxylate groups can potentially form hydrogen bonds with enzymes and proteins, which may inhibit their activity. Further investigations are necessary to elucidate these interactions fully.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the hydroxyl group and the overall azetidine framework may contribute to this activity. However, direct studies on M-DPMC's antimicrobial efficacy are still lacking.

Enzyme Inhibition

M-DPMC's potential for enzyme inhibition is a significant area of interest. Compounds that share structural similarities with M-DPMC have shown promise in inhibiting various enzymes, suggesting that M-DPMC could also possess similar activities.

Comparative Analysis

To better understand the biological potential of M-DPMC, a comparison with similar compounds is beneficial. Below is a table summarizing key features and activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(Diphenylmethyl)-3-hydroxyazetidineLacks carboxylate groupAntimicrobialSimpler structure
Methyl 2-(diphenylmethyl)-4-hydroxybutanoateDifferent ring structureAnti-inflammatoryBroader carbon chain
1-Benzhydryl-2-pyrrolidinoneDifferent ring systemPotential analgesicContains a pyrrolidinone
This compound Unique azetidine frameworkUnknownSpecific hydroxyl and carboxylic functionalities

This comparative analysis indicates that M-DPMC stands out due to its specific azetidine framework combined with both hydroxyl and carboxylic functionalities, providing unique opportunities for modifications that may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

  • Synthesis and Applications : M-DPMC is synthesized through multi-step organic reactions, highlighting its complexity and versatility as a chemical intermediate in synthetic organic chemistry. Its applications primarily lie within medicinal chemistry as an intermediate for synthesizing various pharmaceutical agents .
  • Potential Therapeutic Applications : Investigations into derivatives of similar structures have shown promising results in drug development. Research continues to explore how modifications to the M-DPMC structure could enhance its pharmacological properties and therapeutic efficacy.

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